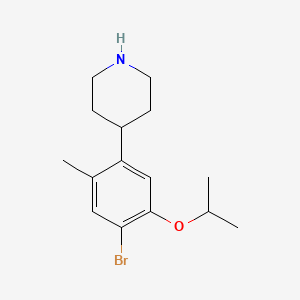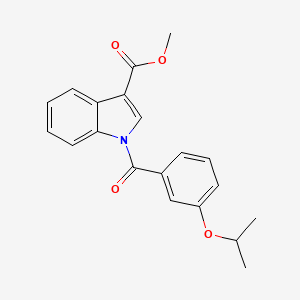![molecular formula C14H20O10 B15062132 [(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is a carbohydrate derivative with the molecular formula C14H20O10 and a molecular weight of 348.30 g/mol . This compound is often used in biochemical research, particularly in the study of proteomics . It is a crystalline solid that is soluble in solvents like acetone, dichloromethane, and toluene .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose can be synthesized through the acetylation of L-sorbopyranose. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions often include maintaining the temperature at around 0°C to 5°C to control the rate of acetylation and to prevent over-acetylation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger quantities of acetic anhydride and pyridine, and employing industrial reactors that can maintain the required low temperatures and provide efficient mixing to ensure uniform acetylation.
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose primarily undergoes substitution reactions due to the presence of acetyl groups. These reactions can include:
Hydrolysis: The acetyl groups can be hydrolyzed to yield L-sorbopyranose and acetic acid.
Transesterification: The acetyl groups can be replaced with other ester groups using appropriate alcohols and catalysts.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous acid/base solutions at elevated temperatures.
Transesterification: Requires alcohols and catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Produces L-sorbopyranose and acetic acid.
Transesterification: Yields various ester derivatives of L-sorbopyranose depending on the alcohol used.
Scientific Research Applications
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a reference material in analytical chemistry
Mechanism of Action
The mechanism of action of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose primarily involves its ability to undergo hydrolysis and transesterification reactions. These reactions can modify the compound’s structure, thereby influencing its interactions with biological molecules and enzymes. The acetyl groups can be selectively removed or replaced, allowing for the study of different carbohydrate derivatives and their biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Penta-O-acetyl-L-sorbopyranose: Contains an additional acetyl group, making it more reactive in hydrolysis and transesterification reactions.
1,3,4,5-Tetra-O-benzoyl-L-sorbopyranose: Similar structure but with benzoyl groups instead of acetyl groups, leading to different reactivity and solubility properties.
Uniqueness
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is unique due to its specific pattern of acetylation, which allows for selective hydrolysis and transesterification reactions. This selective reactivity makes it a valuable compound in the study of carbohydrate chemistry and its applications in various fields .
Properties
Molecular Formula |
C14H20O10 |
|---|---|
Molecular Weight |
348.30 g/mol |
IUPAC Name |
[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3/t11-,12+,13-,14?/m0/s1 |
InChI Key |
RNYYDTIQDTUDOI-WJLOJVBCSA-N |
Isomeric SMILES |
CC(=O)OCC1([C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B15062049.png)
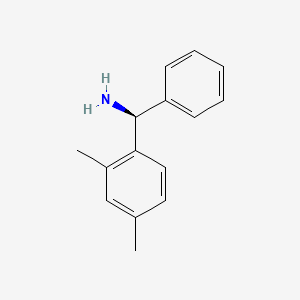
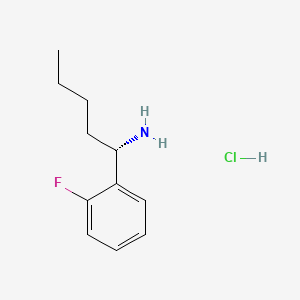
![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
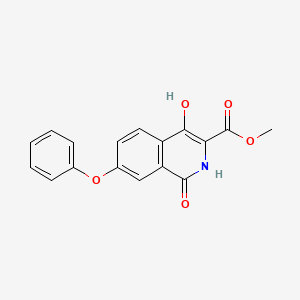
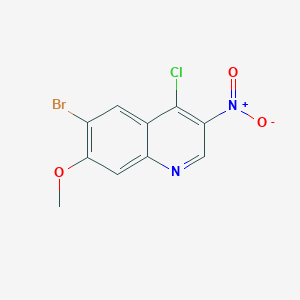
![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)
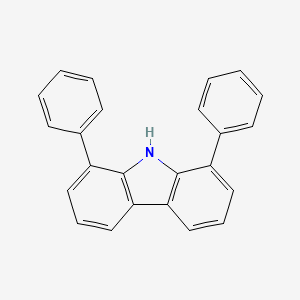
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)
![(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-](/img/structure/B15062139.png)
